molecular formula C8H6Cl2O3 B1527618 1-(3,4-Dichlorophenyl)-2,2-dihydroxyethan-1-one CAS No. 1208090-93-0

1-(3,4-Dichlorophenyl)-2,2-dihydroxyethan-1-one

Cat. No. B1527618
M. Wt: 221.03 g/mol
InChI Key: DCRUOXMDORXCDB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3,4-Dichlorophenyl)-2,2-dihydroxyethan-1-one, also known as 3,4-DCPE or 3,4-dichlorophenyl ethanediol, is a synthetic chemical compound with a variety of applications in scientific research. It is a derivative of 2,2-dihydroxyethan-1-one, which is commonly used in the synthesis of other compounds. 3,4-DCPE has been used in a range of laboratory experiments, from biochemistry to physiology, due to its unique properties.

Scientific Research Applications

1-(3,4-Dichlorophenyl)-2,2-dihydroxyethan-1-one has been used in a variety of scientific research applications. It has been used in the synthesis of other compounds, such as polymers, surfactants, and pharmaceuticals. It has also been used in biochemistry and physiology experiments, as it has been shown to have an inhibitory effect on certain enzymes and proteins. In addition, 1-(3,4-Dichlorophenyl)-2,2-dihydroxyethan-1-one has been used in the study of DNA structure and function, as it has been shown to interact with certain DNA sequences.

Mechanism Of Action

The mechanism of action of 1-(3,4-Dichlorophenyl)-2,2-dihydroxyethan-1-one is not fully understood. However, it is known that it binds to certain enzymes and proteins, which can inhibit their activity. It is also known that it can interact with DNA sequences, which can affect the structure and function of the DNA.

Biochemical And Physiological Effects

The biochemical and physiological effects of 1-(3,4-Dichlorophenyl)-2,2-dihydroxyethan-1-one are not fully understood. However, it has been shown to have an inhibitory effect on certain enzymes and proteins, which can affect the biochemical processes in cells. In addition, it has been shown to interact with certain DNA sequences, which can affect the structure and function of the DNA.

Advantages And Limitations For Lab Experiments

The advantages of using 1-(3,4-Dichlorophenyl)-2,2-dihydroxyethan-1-one in lab experiments include its ability to bind to certain enzymes and proteins, as well as its ability to interact with certain DNA sequences. Its ability to bind to certain enzymes and proteins can be useful in biochemistry and physiology experiments, as it can be used to inhibit their activity. Its ability to interact with certain DNA sequences can be useful in the study of DNA structure and function.
The limitations of using 1-(3,4-Dichlorophenyl)-2,2-dihydroxyethan-1-one in lab experiments include its toxicity, as it can be toxic to certain organisms. In addition, its effects on biochemical and physiological processes can be unpredictable, as its mechanism of action is not fully understood.

Future Directions

1. Further research into the mechanism of action of 1-(3,4-Dichlorophenyl)-2,2-dihydroxyethan-1-one.
2. Development of safer and more effective methods for synthesizing 1-(3,4-Dichlorophenyl)-2,2-dihydroxyethan-1-one.
3. Development of methods to reduce the toxicity of 1-(3,4-Dichlorophenyl)-2,2-dihydroxyethan-1-one.
4. Further research into the biochemical and physiological effects of 1-(3,4-Dichlorophenyl)-2,2-dihydroxyethan-1-one.
5. Development of methods to more accurately predict the effects of 1-(3,4-Dichlorophenyl)-2,2-dihydroxyethan-1-one on biochemical and physiological processes.
6. Development of methods to more effectively utilize 1-(3,4-Dichlorophenyl)-2,2-dihydroxyethan-1-one in laboratory experiments.
7. Development of methods to more effectively utilize 1-(3,4-Dichlorophenyl)-2,2-dihydroxyethan-1-one in industrial applications.
8. Development of methods to more effectively utilize 1-(3,4-Dichlorophenyl)-2,2-dihydroxyethan-1-one in pharmaceutical applications.
9. Further research into the environmental effects of 1-(3,4-Dichlorophenyl)-2,2-dihydroxyethan-1-one.
10. Development of methods to more effectively utilize 1-(3,4-Dichlorophenyl)-2,2-dihydroxyethan-1-one in medical applications.

properties

IUPAC Name

1-(3,4-dichlorophenyl)-2,2-dihydroxyethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6Cl2O3/c9-5-2-1-4(3-6(5)10)7(11)8(12)13/h1-3,8,12-13H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCRUOXMDORXCDB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(=O)C(O)O)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6Cl2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3,4-Dichlorophenyl)-2,2-dihydroxyethan-1-one

CAS RN

1208090-93-0
Record name 1-(3,4-dichlorophenyl)-2,2-dihydroxyethan-1-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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